molecular formula C10H11N B13963303 Benzenamine, N-(1-methyl-2-propynyl)- CAS No. 53832-62-5

Benzenamine, N-(1-methyl-2-propynyl)-

Cat. No.: B13963303
CAS No.: 53832-62-5
M. Wt: 145.20 g/mol
InChI Key: YVHNSTSWXJRZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 1-methyl-2-propynyl group. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups .

Preparation Methods

The synthesis of Benzenamine, N-(1-methyl-2-propynyl)- typically involves the reaction of aniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Benzenamine, N-(1-methyl-2-propynyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring in Benzenamine, N-(1-methyl-2-propynyl)- can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Scientific Research Applications

Benzenamine, N-(1-methyl-2-propynyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: This compound can be used in the study of enzyme interactions and inhibition, particularly those involving amine oxidases.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for pharmaceuticals that target specific biological pathways.

    Industry: It is utilized in the production of dyes, polymers, and other materials where specific amine functionalities are required.

Mechanism of Action

The mechanism of action of Benzenamine, N-(1-methyl-2-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit amine oxidases, leading to increased levels of neurotransmitters and other amines in biological systems .

Comparison with Similar Compounds

Benzenamine, N-(1-methyl-2-propynyl)- can be compared with other similar compounds such as:

    Aniline: The parent compound, which lacks the 1-methyl-2-propynyl group.

    N-Methyl Aniline: Similar but with a methyl group instead of the 1-methyl-2-propynyl group.

    N,N-Dimethylaniline: Contains two methyl groups on the nitrogen atom.

The uniqueness of Benzenamine, N-(1-methyl-2-propynyl)- lies in its 1-methyl-2-propynyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-but-3-yn-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-9(2)11-10-7-5-4-6-8-10/h1,4-9,11H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHNSTSWXJRZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342525, DTXSID00903123
Record name Benzenamine, N-(1-methyl-2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_3720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53832-62-5
Record name Benzenamine, N-(1-methyl-2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.